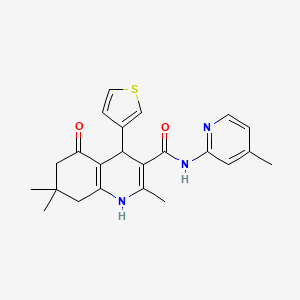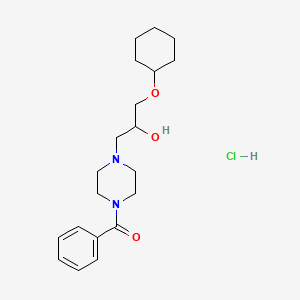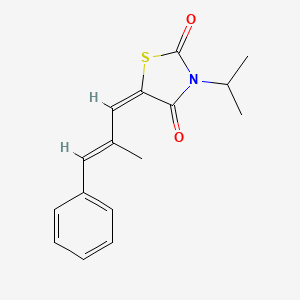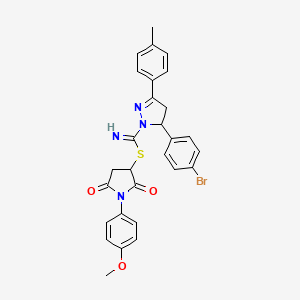
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPN is a nitrobenzamide derivative that has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is not fully understood. However, it has been proposed that N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide exerts its biological activities by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the VEGF/VEGFR pathway. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation. Furthermore, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to inhibit the binding of VEGF to its receptor, VEGFR, which is crucial for angiogenesis.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to suppress the activation of NF-κB, a key regulator of inflammation. Furthermore, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to inhibit the proliferation and migration of endothelial cells, which are crucial for angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is its potent biological activity against various cancer cell lines, inflammation, and angiogenesis. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects at low concentrations, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is not fully understood, which limits its potential applications in various scientific fields.
Direcciones Futuras
There are several future directions for the study of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide. One of the potential future directions is to investigate the pharmacokinetics and pharmacodynamics of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide in vivo, which will provide valuable information on its safety and efficacy. Another potential future direction is to investigate the structure-activity relationship of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide, which will help to identify more potent and selective analogs of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide. Furthermore, the potential applications of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Métodos De Síntesis
The synthesis of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography using a suitable stationary phase.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and angiogenesis. In cancer research, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
In inflammation research, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to suppress the activation of NF-κB, a key regulator of inflammation.
In angiogenesis research, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to exhibit potent anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to inhibit the formation of new blood vessels in vivo, which is crucial for the growth and metastasis of tumors.
Propiedades
IUPAC Name |
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-2-3-8-21-9-4-7-16-14(18)12-6-5-11(15)10-13(12)17(19)20/h5-6,10H,2-4,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRIJVKLIQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
